molecular formula C18H23FN2O4 B2816929 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 2034392-35-1

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2816929
CAS No.: 2034392-35-1
M. Wt: 350.39
InChI Key: ZIDAXCQQEUTGIP-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, an ethoxyethyl chain, and a fluoromethylphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-1-yl group through a cyclization reaction of a suitable precursor.

    Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain is introduced via an etherification reaction, where an appropriate ethoxyethyl halide reacts with the pyrrolidinone intermediate.

    Incorporation of the Fluoromethylphenyl Group: The final step involves the coupling of the fluoromethylphenyl group to the ethoxyethyl intermediate through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the ethoxyethyl chain or the fluoromethylphenyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The fluorine atom in the fluoromethylphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-chloro-3-methylphenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-bromo-3-methylphenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-fluoro-3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4/c1-13-12-14(2-4-15(13)19)3-5-16(22)20-8-10-25-11-9-21-17(23)6-7-18(21)24/h2,4,12H,3,5-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDAXCQQEUTGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C(=O)CCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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